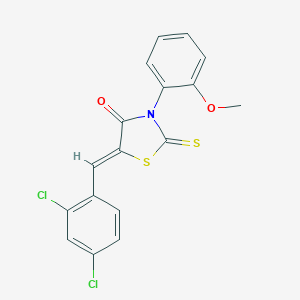

![molecular formula C16H13ClN4O3 B382321 N-[2-(1H-benzimidazol-2-yl)ethyl]-4-chloro-3-nitrobenzamide CAS No. 301682-03-1](/img/structure/B382321.png)

N-[2-(1H-benzimidazol-2-yl)ethyl]-4-chloro-3-nitrobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[2-(1H-benzimidazol-2-yl)ethyl]-4-chloro-3-nitrobenzamide is a carbonyl compound and an organohalogen compound.

科学的研究の応用

Anticonvulsant Potential

- Quality Control in Anticonvulsants: N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide, a derivative related to the chemical structure of N-[2-(1H-benzimidazol-2-yl)ethyl]-4-chloro-3-nitrobenzamide, demonstrated high anticonvulsive activity. This led to the development of quality control methods for its standardization, including identification, impurity determination, and quantitative analysis using IR, UV, and NMR spectroscopy (Sych et al., 2018).

Anticancer Agents

- Potential in Cancer Treatment: A study synthesized and evaluated 2-aryl-5(6)-nitro-1H-benzimidazole derivatives as potential anticancer agents. Among these, a compound with a similar structural profile showed significant activity against human neoplastic cell lines and induced apoptosis in a specific cell line, suggesting its potential as a potent anticancer agent (Romero-Castro et al., 2011).

Catalysis in Chemical Reactions

- Catalyst for Chemical Reactions: Benzimidazole-functionalized metal complexes, related to the given compound, have been synthesized and characterized. These complexes have been used as efficient catalysts for Friedel–Crafts alkylations, demonstrating the compound's potential in facilitating significant chemical reactions (Huang et al., 2011).

Anthelmintic Activity

- Use in Antihelminthic Drugs: Benzimidazole derivatives were synthesized and studied for their anthelmintic activity. These compounds showed good activity against specific worms, indicating the potential use of such derivatives in developing antihelminthic drugs (Tajane et al., 2021).

Inhibition of Cancer Cell Proliferation

- Inhibiting Breast Cancer Cell Proliferation: A series of trisubstituted benzimidazole derivatives, structurally similar to the compound , were synthesized and evaluated. One such compound showed potent inhibitory effects on the proliferation of human breast cancer cells, suggesting a potential role in cancer treatment (Thimmegowda et al., 2008).

Antimicrobial Activity

- Antimicrobial Properties: Synthesis and characterization of 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives, structurally related to the compound, exhibited significant antimicrobial activity against various bacterial strains, highlighting their potential as antimicrobial agents (Salahuddin et al., 2017).

特性

CAS番号 |

301682-03-1 |

|---|---|

分子式 |

C16H13ClN4O3 |

分子量 |

344.75g/mol |

IUPAC名 |

N-[2-(1H-benzimidazol-2-yl)ethyl]-4-chloro-3-nitrobenzamide |

InChI |

InChI=1S/C16H13ClN4O3/c17-11-6-5-10(9-14(11)21(23)24)16(22)18-8-7-15-19-12-3-1-2-4-13(12)20-15/h1-6,9H,7-8H2,(H,18,22)(H,19,20) |

InChIキー |

GYWDNVCGQOXZBI-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)NC(=N2)CCNC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |

正規SMILES |

C1=CC=C2C(=C1)NC(=N2)CCNC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

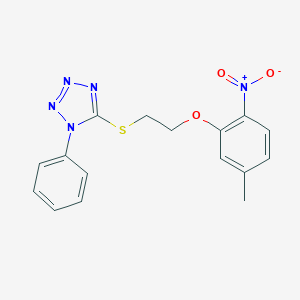

![4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-{3-nitrobenzyl}-1,3-thiazol-2-yl)butanamide](/img/structure/B382238.png)

![4-[5-(2,4-Dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B382239.png)

![7-[2-(Naphthalen-1-yl)hydrazin-1-ylidene]-1-azatricyclo[7.3.1.0^{5,13}]trideca-5(13),8-dien-6-one](/img/structure/B382240.png)

![5-chloro-4-(4-chlorophenyl)-2-[(3,5-dichloro-4-pyridinyl)diazenyl]-N-phenyl-3-thiophenamine](/img/structure/B382241.png)

![5-(3-Methoxybenzylidene)-3-[3-oxo-3-(1-piperidinyl)propyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B382244.png)

![2,3-dimethylbenzo-1,4-quinone 1-[O-(2-bromobenzoyl)oxime]](/img/structure/B382249.png)

![Diethyl 3-methyl-5-{[3-(1-piperidinyl)propanoyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B382252.png)

![2-methyl-N-[2,2,2-trichloro-1-(1H-imidazol-1-yl)ethyl]propanamide](/img/structure/B382253.png)

![2-[2-(4-Adamantan-1-yl-piperazin-1-yl)-acetylamino]-benzoic acid methyl ester](/img/structure/B382254.png)

![2-methyl-3H-indol-3-one [1,1'-biphenyl]-4-ylhydrazone](/img/structure/B382257.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[1,1'-biphenyl]-4-ylacetamide](/img/structure/B382258.png)

![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B382260.png)